Cas no 820212-71-3 (Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]-)
![Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]- structure](https://www.kuujia.com/scimg/cas/820212-71-3x500.png)
820212-71-3 structure
Product name:Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]-
Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]-
- 4-tert-butyl-6-[(4-methylanilino)methylidene]-2-[(4-methylphenyl)iminomethyl]cyclohexa-2,4-dien-1-one
- 4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one
- 820212-71-3
- 4-(t-butyl)-2,6-di(4-methylphenyliminomethyl)phenol
- DTXSID10839702
-
- Inchi: InChI=1S/C26H28N2O/c1-18-6-10-23(11-7-18)27-16-20-14-22(26(3,4)5)15-21(25(20)29)17-28-24-12-8-19(2)9-13-24/h6-17,29H,1-5H3
- InChI Key: VVMTTXDIXSACQQ-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)N=CC2=CC(=CC(=C2O)C=NC3=CC=C(C=C3)C)C(C)(C)C
Computed Properties
- Exact Mass: 384.220163521g/mol
- Monoisotopic Mass: 384.220163521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45Ų
- XLogP3: 6.6
Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[(4-methylphenyl)imino]methyl]- Related Literature
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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